3-(Furan-3-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(Furan-3-yl)pyrazine-2-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Herbicide and Pesticide Potential
- The synthesis of pyrazine-2,3-dicarbonitrile derivatives from furan-2,3-diones has been investigated, leading to the formation of compounds with potential applications as herbicides and pesticides. This highlights the relevance of 3-(Furan-3-yl)pyrazine-2-carbonitrile derivatives in agricultural chemistry and pest management strategies (Üngören, Dilekoğlu, & Koca, 2013).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones has been conducted. These findings contribute to the development of new synthetic pathways for creating diverse heterocyclic compounds, which are crucial in medicinal chemistry and drug design (Ilhan, Sarıpınar, & Akçamur, 2005).
Antimicrobial Activity
- The utility of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile as a precursor for synthesizing novel pyrimidines has been demonstrated. Some of these synthesized compounds have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating the potential of this compound derivatives in developing new antimicrobial agents (Hamid & Shehta, 2018).
Chemical Sensor Development
- A novel pyrazine-derived fluorescent sensor containing the furan unit has been designed and synthesized for the highly selective and sensitive detection of Al3+. This application underscores the potential of this compound derivatives in creating sensitive materials for environmental monitoring and analytical chemistry (Li et al., 2015).
Organic Electronics
- The design and synthesis of donor-acceptor type 2,3-di(furan-2-yl)pyrido[2,3-b]pyrazine amine derivatives have been reported. These compounds exhibit intramolecular charge transfer transitions and show potential as blue-orange fluorescent materials for applications in organic electronics, including as emitters and ambipolar charge transport materials (Mahadik et al., 2021).
Safety and Hazards
While specific safety and hazard information for 3-(Furan-3-yl)pyrazine-2-carbonitrile is not available, pyrazine-2-carbonitrile, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
Pyrazine derivatives, which include “3-(Furan-3-yl)pyrazine-2-carbonitrile”, have been found to exhibit a wide range of biological activities .
Mode of Action
Pyrazine derivatives have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrazine derivatives have been found to interact with various biochemical pathways related to their biological activities .
Pharmacokinetics
In silico analysis encompassing adme considerations is often undertaken for similar compounds .
Result of Action
Similar compounds have been found to have cytotoxic effects against certain cancer cell lines .
Properties
IUPAC Name |
3-(furan-3-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYVEAHLAZYDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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